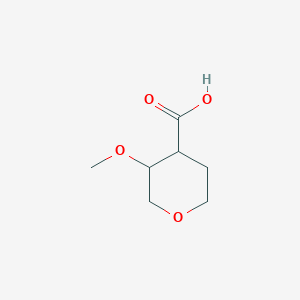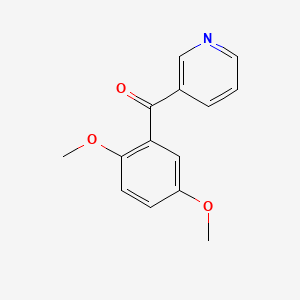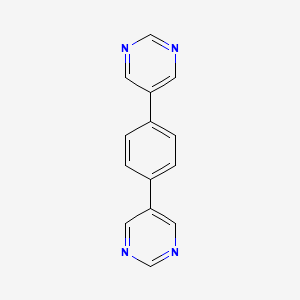
(4-Pentylphenyl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Pentylphenyl)(pyridin-3-yl)methanone is an organic compound with the chemical formula C₁₇H₁₉NO It is a ketone derivative that features both a phenyl and a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pentylphenyl)(pyridin-3-yl)methanone typically involves the reaction of 4-pentylbenzaldehyde with pyridine-3-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired ketone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Pentylphenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
(4-Pentylphenyl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or use as a pharmacological tool.
Industry: It can be utilized in the development of new materials or as a chemical reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Pentylphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds or other interactions with proteins or enzymes, potentially affecting their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Fluorophenyl)(pyridin-4-yl)methanone: This compound has a similar structure but features a fluorine atom instead of a pentyl group.
(4-(3-Aminomethyl-phenyl)-piperidin-1-yl)(5-phenethyl-pyridin-3-yl)methanone: Another related compound with different substituents on the aromatic rings.
Uniqueness
(4-Pentylphenyl)(pyridin-3-yl)methanone is unique due to its specific combination of a pentyl group and a pyridinyl group, which may confer distinct physical and chemical properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.
Propiedades
Número CAS |
61780-10-7 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
(4-pentylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C17H19NO/c1-2-3-4-6-14-8-10-15(11-9-14)17(19)16-7-5-12-18-13-16/h5,7-13H,2-4,6H2,1H3 |
Clave InChI |
JZDNLUYKFBSNSK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



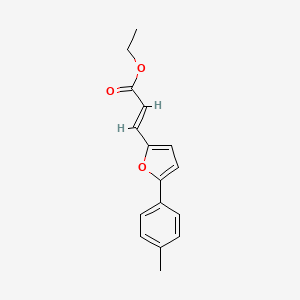
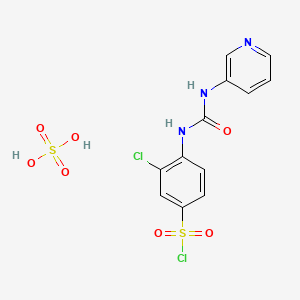

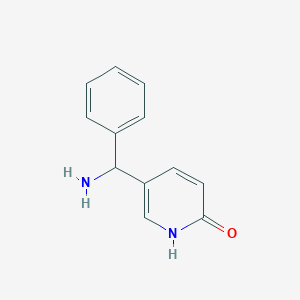

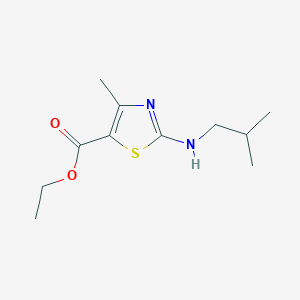
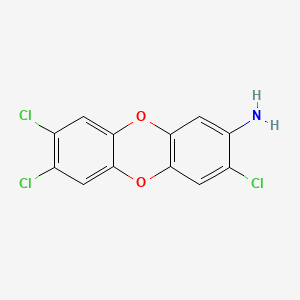
![2,3-Dimethylfuro[3,4-B]pyrazine-5,7-dione](/img/structure/B11768408.png)


